molecular formula C10H11N3O B2663612 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine CAS No. 2380062-37-1

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine

Cat. No.: B2663612
CAS No.: 2380062-37-1
M. Wt: 189.218
InChI Key: UIMWHLUTVOSEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine is a synthetic heterocyclic compound designed for advanced pharmacological and chemical research. This molecule features a 1,2,3,6-tetrahydropyridine (THP) moiety directly linked via a carbonyl group to a pyrazine ring. The THP scaffold is a recognized pharmacophore in neuroscience, famously identified in the neurotoxin MPTP, which is metabolized by monoamine oxidase B (MAO-B) to a dopaminergic neurotoxin . This foundational research makes THP derivatives valuable tools for studying Parkinson's disease, neuroprotective mechanisms, and MAO enzyme kinetics . Concurrently, the pyrazine heterocycle is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors developed for anticancer therapies . The strategic fusion of these two rings into a single hybrid molecule creates a novel chemical entity (NCE) with potential multi-target activities. Researchers can leverage this compound to probe new therapeutic avenues, particularly in areas where neurological and oncological pathways intersect. It is an ideal candidate for building structure-activity relationship (SAR) models, screening for new biological activities, and developing innovative synthetic methodologies for complex heterocycles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(pyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10(9-8-11-4-5-12-9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMWHLUTVOSEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine typically involves the reaction of 1,2,3,6-tetrahydropyridine with pyrazine-2-carboxylic acid or its derivatives. One common method involves refluxing 1-chloro-2,4-dinitrobenzene with substituted pyridines in acetone . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and the use of solvents like acetone or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydropyridine moiety fused with a pyrazine ring, characterized by the presence of a carbonyl group. Its molecular formula is C10H11N3OC_{10}H_{11}N_3O with a molecular weight of approximately 189.21 g/mol . This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds containing tetrahydropyridine and pyrazine structures exhibit significant anticancer properties. For instance, derivatives of 2-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyrazine have been explored for their ability to inhibit tumor growth in various cancer models. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

2. Neuroprotective Effects:
The compound has demonstrated neuroprotective effects in preclinical studies, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

3. Antimicrobial Properties:
There is evidence supporting the antimicrobial activity of 2-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyrazine against various bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound in antibiotic development .

Pharmacological Insights

4. Enzyme Inhibition:
The compound has been investigated as an inhibitor of certain enzymes involved in disease processes. For example, it has been identified as a potential phosphodiesterase inhibitor, which could play a role in managing conditions like depression and anxiety by modulating cyclic nucleotide levels .

5. Drug Development:
The structural features of 2-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyrazine allow for further derivatization to enhance its pharmacokinetic properties. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing its therapeutic efficacy .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various derivatives of 2-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyrazine, one derivative was found to reduce tumor size significantly in xenograft models. The mechanism was attributed to the induction of apoptosis through caspase activation and inhibition of proliferation markers.

Case Study 2: Neuroprotection

A series of experiments demonstrated that treatment with 2-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyrazine improved cognitive function in animal models of Alzheimer's disease. The compound was shown to decrease amyloid-beta plaque formation and enhance synaptic plasticity .

Case Study 3: Antimicrobial Efficacy

In vitro studies revealed that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Tert-butyl 4-(5-methyl-3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylateStructureContains a tert-butyl ester group; distinct reactivity profile due to functional groups.
Tert-butyl 4-(3-oxo-3,4-dihydropyrazin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxamideStructureFeatures an amide instead of an ester; different biological activity potential.
5-MethylpyrazineC5H7NSimpler structure; primarily used as a flavoring agent with less complex reactivity.

Mechanism of Action

The mechanism by which 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Substituted Benzoylamino-5-Ethyl-1,2,3,6-Tetrahydropyridines

These derivatives, such as EH2 (IC50: 71.88 μM in Ishikawa cells), exhibit antiproliferative activity against cancer cell lines. The substitution at the nitrogen atom with benzoylamino groups enhances cytotoxicity compared to unsubstituted tetrahydropyridines. In contrast, 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine lacks the ethyl and benzoylamino substituents, which may reduce its antiproliferative potency .

1-Methyl-1,2,3,6-Tetrahydropyridine

Found in volatile organic compounds (VOCs), this derivative’s methyl group increases volatility. The target compound’s pyrazine moiety likely reduces volatility due to aromatic stabilization, making it less suitable for flavor applications but more stable for pharmaceutical use .

N-Nitroso-1,2,3,6-Tetrahydropyridine (NTHP)

A nitrosamine impurity regulated to ≤0.03 ppm due to carcinogenic risks . While the target compound lacks the nitroso group, its structural similarity to NTHP underscores the need for rigorous impurity profiling during synthesis.

Pyrazine-Containing Compounds

6-Chloro-1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine

This fused-ring system integrates pyrazine and tetrahydropyridine into a bicyclic structure. The target compound’s non-fused structure may offer greater synthetic flexibility .

2,3-Bis(pyridin-2-yl)pyrazine

A co-crystal with halogen-bonding capabilities due to pyridine nitrogen lone pairs. The target compound’s tetrahydropyridine carbonyl group could similarly participate in hydrogen bonding, influencing crystallinity and solubility .

Carbonyl-Linked Heterocycles

1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine

This compound links pyridine and piperazine via a carbonyl group.

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine

The electron-withdrawing chloro and fluoro substituents enhance metabolic stability. The target compound’s lack of halogens may increase susceptibility to oxidation but improve bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity/Application
2-(1,2,3,6-THP-1-carbonyl)pyrazine Pyrazine + THP (carbonyl) None Potential CNS/antiproliferative*
EH2 (Benzoylamino-THP) THP Benzoylamino, ethyl IC50: 71.88 μM (Ishikawa)
6-Chloro-THP-pyrazine Fused pyrazine-THP Chlorine Synthetic intermediate
NTHP THP Nitroso Carcinogenic impurity

Table 2: Regulatory Limits for Nitrosamines

Compound CAS Acceptable Intake (ppm)
N-Nitroso-THP (NTHP) 55556-92-8 ≤0.03
NDMA 62-75-9 ≤0.096

Biological Activity

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both tetrahydropyridine and pyrazine moieties, which are known for their diverse pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications.

  • Molecular Formula : C9H10N2O
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : 2-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyrazine

Research indicates that compounds with similar structures may interact with various biological targets, including neurotransmitter receptors and enzymes. It is hypothesized that 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine may modulate neurotransmission and influence mood and cognition through its action on GABA receptors.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

A study demonstrated that pyrazine derivatives can effectively induce apoptosis in leukemia cells. For instance, a related compound showed significant inhibition of cell viability with an IC50 value of 25 μM in K562 leukemia cells. The mechanism involved cell cycle arrest and modulation of apoptosis-related gene expression (Bcl2, Bax, Survivin) . This suggests that 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine may exhibit similar anticancer properties.

Neuroprotective Effects

Preliminary investigations into the neuroprotective potential of compounds containing the tetrahydropyridine structure have shown promise in protecting against neurodegenerative diseases by reducing oxidative stress and inflammation . The ability to cross the blood-brain barrier could enhance its therapeutic efficacy in treating conditions like Parkinson’s disease.

Study 1: Apoptosis Induction in Leukemia Cells

In a controlled study involving K562 cells treated with various concentrations of a pyrazine derivative (similar to 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine), researchers observed:

  • Cell Viability : Decreased significantly at higher concentrations.
  • Apoptotic Markers : Increased expression of pro-apoptotic genes (Bax) and decreased expression of anti-apoptotic genes (Bcl2).
  • Mechanism : Induction of cell cycle arrest in the G0/G1 phase and DNA fragmentation indicative of apoptosis .

Study 2: Neuroprotective Activity

Another study explored the neuroprotective effects of tetrahydropyridine derivatives against oxidative stress-induced neuronal damage. Results indicated:

  • Reduction in ROS Levels : Significant decrease in reactive oxygen species (ROS) in treated neuronal cells.
  • Improved Cell Viability : Enhanced survival rates in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine Induces apoptosis in leukemia cellsModulation of apoptotic pathways
1-Methyl-1,2,3,6-tetrahydropyridine Neuroprotective effectsAntioxidant activity
Tetrahydropyridine derivatives Anticancer propertiesCell cycle arrest and apoptosis

Q & A

Q. What safety protocols should be implemented for handling 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine in laboratory settings?

Methodological Answer: Establish an occupational exposure limit (OEL) of 0.1 ppm based on surrogate compounds (e.g., piperidine and pyridine) due to structural similarities and limited toxicological data. Key safety measures include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
  • Regular air monitoring to ensure compliance with the proposed HTFOEL (Health-Based Temporary Occupational Exposure Limit) .
  • Emergency protocols for spills, as the compound is explosive and irritant .

Q. How can researchers optimize the synthesis of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine to minimize by-products?

Methodological Answer: Employ a one-pot, two-step reaction with rigorous temperature and stoichiometric control:

  • Use anhydrous solvents (e.g., methylene chloride) to reduce hydrolysis side reactions .
  • Monitor intermediates via TLC or HPLC to isolate the target compound before degradation.
  • Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate was synthesized with 55% yield using controlled reflux conditions .

Q. What spectroscopic techniques are critical for characterizing 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyrazine?

Methodological Answer:

  • 1H/13C NMR : Assign hydrogen and carbon shifts to confirm the tetrahydropyridine and pyrazine moieties (e.g., δ 2.5–3.5 ppm for tetrahydropyridine protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion at m/z 247.1215) .
  • IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and pyrazine ring vibrations .

Advanced Research Questions

Q. How can conflicting toxicity data from structural analogs be reconciled when establishing safety guidelines?

Methodological Answer: Apply a surrogate-based approach with uncertainty factors (UFs) to address data gaps:

SurrogateOEL (ppm)BasisUF Applied
Piperidine1.0AIHA WEEL10
Pyridine1.0ACGIH TLV10
Phenylhydrazine0.1ACGIH TLV10
Structural differences (e.g., partial saturation in tetrahydropyridine) justify the UF of 10, reducing the surrogate OEL to 0.1 ppm .

Q. What methodologies assess the neurotoxic potential of tetrahydropyridine derivatives?

Methodological Answer:

  • In Vivo Models : Administer analogs (e.g., MPTP) to rodents to observe Parkinsonian symptoms (e.g., bradykinesia, dopaminergic neuron loss) .
  • In Vitro Assays : Use SH-SY5Y neuroblastoma cells to measure mitochondrial dysfunction (e.g., ATP depletion, ROS generation) .
  • Pathway Analysis : Quantify α-synuclein aggregation via Western blot or immunofluorescence .

Q. How can computational methods predict supramolecular synthons in pyrazine derivatives for crystal engineering?

Methodological Answer:

  • Energy Computations : Calculate hydrogen bond strengths (e.g., O-H···N vs. C-H···O) using RHF/6-31G* basis sets to prioritize synthons .
  • Synthon Recurrence : Design co-crystals with 1,2,4,5-tetrafluoro-3,6-diiodobenzene to exploit halogen bonding and π-π stacking .
  • Example: Pyrazine-2-carboxylic acid forms O-H···N synthons in monocarboxylic acids but switches to O-H···O in diacids .

Q. What analytical strategies detect nitrosamine impurities like N-nitroso-1,2,3,6-tetrahydropyridine (NTHP) in drug substances?

Methodological Answer:

  • LC-HRMS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) to achieve a detection limit of ≤37 ng/day for NTHP .
  • Stability-Indicating Methods : Stress testing under acidic (pH 3) and oxidative (H₂O₂) conditions to identify degradation pathways .
  • Regulatory Compliance : Follow EMA and FDA guidelines for confirmatory testing of intermediates and APIs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational toxicity predictions for tetrahydropyridine derivatives?

Methodological Answer:

  • Cross-Validation : Compare in vitro cytotoxicity (e.g., HepG2 cell viability) with QSAR models (e.g., TOPKAT) to identify outliers .
  • Structural Adjustments : Modify substituents (e.g., electron-withdrawing groups) to reduce false positives in computational screens .
  • Dose-Response Refinement : Conduct subchronic rodent studies (28-day exposure) to refine NOEL/LOEL values .

Tables for Key Data

Q. Table 1: Surrogate-Based OEL Derivation

SurrogateOEL (ppm)BasisUFFinal OEL (ppm)
Piperidine1.0AIHA WEEL100.1
Pyridine1.0ACGIH TLV100.1
Phenylhydrazine0.1ACGIH TLV100.01

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventAnhydrous CH₂Cl₂20%
Temperature60°C (reflux)15%
Stoichiometry1:1.2 (amine:carbonyl)10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.